Home > Products > Screening Compounds P53833 > 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline - 1533523-21-5

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline

Catalog Number: EVT-1760765
CAS Number: 1533523-21-5
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

    • Compound Description: This compound features a 1H-imidazo[4,5-b]pyridin-2(3H)-one core structure with two (1,3-dioxolan-2-yl)methyl substituents on the nitrogen atoms. []
    • Compound Description: This compound is an intermediate in the synthesis of pyrrole derivatives containing the 3H-imidazo[4,5-b]pyridine moiety. []

      Compound Description: These compounds are pyrrole derivatives containing the 3H-imidazo[4,5-b]pyridine moiety, synthesized from 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(pentan-2,4-dione-2-ylidene)hydrazine. []

      Compound Description: This compound serves as a starting material for the synthesis of triazinane-2-thiones and oxadiazinane-4-thiones. []

      Compound Description: These compounds are synthesized from 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenamine and contain either a triazinane-2-thione or an oxadiazinane-4-thione ring. []

      Compound Description: This compound is a salt of 3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine with 2-hydroxy-1,2,3-propanetricarboxylic acid and exhibits antiallergic activity. []

      Compound Description: This compound features a 3H-imidazo[4,5-b]pyridine core with bromine substituents and a phenyl group at the 2-position, exhibiting a roughly planar molecular skeleton due to intramolecular hydrogen bonding. []

      Compound Description: This compound served as a starting point for developing potent and selective allosteric AKT inhibitors. []

      Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric AKT inhibitor derived from the optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series. It shows high enzymatic potency against AKT isoforms and potent cellular inhibition of AKT activation. []

      Compound Description: These conjugates are a series of compounds containing either a benzo[d]imidazole or an imidazo[4,5-b]pyridine moiety linked to an indole and a trimethoxyphenyl group via a methanone bridge. Many of these conjugates demonstrated significant cytotoxicity against various human cancer cell lines. []

      Compound Description: This compound features a 3H-imidazo[4,5-b]pyridine core linked to a 4,5-dihydro-4-phenylthiazole moiety via a methylene bridge. []

      Compound Description: These compounds feature a 1H-imidazo(4,5-b)pyridine core connected to a substituted triazole ring through a thioether linkage. []

      Compound Description: These compounds contain a 1H-imidazo(4,5-b)pyridine core linked to a pyrazole ring through a thioether linkage and are synthesized from 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one. []

      Compound Description: This compound is a potent cAMP PDE III inhibitor derived from milrinone and contains the imidazo[4,5-b]pyridine core. []

      Compound Description: This compound is another potent cAMP PDE III inhibitor derived from milrinone. It contains a thiazolo[4,5-b]pyridine core, which is a bioisostere of the imidazo[4,5-b]pyridine core. []

      Compound Description: This compound is also a potent cAMP PDE III inhibitor derived from milrinone. It features a 1,8-naphthyridin-2(1H)-one core, structurally distinct from the imidazo[4,5-b]pyridine core. []

      Compound Description: This compound features a 1H-imidazo[4,5-b]pyridin-2(3H)-one core substituted with a bromine atom and a 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl group. []

      Compound Description: E6070 is a crystalline sulfate salt of a complex molecule containing the 1H-imidazo[4,5-b]pyridine moiety. It shows potential therapeutic use in treating inflammatory diseases, autoimmune diseases, and proliferative diseases. [, ]

      Compound Description: This class of compounds was developed as selective negative allosteric modulators of the GluN2B subunit of N-methyl-D-aspartate receptors, targeting the treatment of mood disorders. []

      Compound Description: This compound is a simple derivative of the imidazo[4,5-b]pyridine scaffold, featuring a bromine atom and a methyl group as substituents. It exhibits intermolecular hydrogen bonding in its crystal structure. []

      Compound Description: JNJ-53718678 is a potent and orally bioavailable RSV fusion inhibitor. Although it contains an imidazo[4,5-c]pyridine core, it highlights the potent antiviral activity associated with this class of compounds. []

      Compound Description: TU-199 is a novel proton pump inhibitor that demonstrates minimal effects on the central nervous system, cardiorespiratory system, autonomic nervous system, gastrointestinal system, and renal function, except for a decrease in spontaneous motor activity at high doses. []

      Compound Description: This series of compounds, featuring a 1,2,3-triazole or isoxazole ring linked to the imidazo[4,5-b]pyridine-2(3H)-one core, was synthesized and evaluated for antimicrobial and anticancer activity. []

      Compound Description: This class of compounds, featuring a 3H-imidazo[4,5-b]pyridine core linked to a substituted indazole ring, is reported to have acaricidal and insecticidal properties. []

      Compound Description: This compound features a 3H-imidazo[4,5-b]pyridine core with bromine and phenyl substituents and an ethyl acetate group. Its crystal structure reveals two independent molecules in the asymmetric unit, differing in the conformations of the ester substituents. []

      Compound Description: This compound is characterized by a 3H-imidazo[4,5-b]pyridine core substituted with bromine atoms, a 5-bromohexyl chain, and a 4-(dimethylamino)phenyl group. The crystal structure reveals the orientation of the 5-bromopentyl chain and the presence of C—H⋯π(ring) interactions. []

      Compound Description: Compound 25 is a potent p38 MAP kinase inhibitor with superior suppression of TNF-α production and significant in vivo efficacy in a rat model of collagen-induced arthritis. It features an imidazo[4,5-b]pyridin-2-one core linked to a pyrazole ring and a benzamide moiety. []

      Compound Description: This complex molecule features a chiral center and contains the 3H-imidazo[4,5-b]pyridine moiety. Synthetic procedures for its preparation and its intermediates are described. [, , ]

      Compound Description: This compound features a 1H-imidazo[4,5-b]pyridin-2(3H)-one core with bromine and benzyl substituents. It highlights the potential for introducing different substituents on the nitrogen atoms of the imidazopyridine ring system. [, ]

      Compound Description: This compound features a 3H-imidazo[4,5-b]pyridine core with a bromine substituent, a phenyl ring at the 2-position, and an oxazolidinone moiety linked through an ethyl bridge. The crystal structure reveals a planar fused-ring system and the presence of intramolecular π⋯π interactions. []

      Compound Description: These compounds contain the 1H-imidazo(4,5-b)pyridine moiety linked to a thiazolidin-4-one ring system, with or without an arylidene substituent at the 5-position. They highlight the feasibility of incorporating the imidazo[4,5-b]pyridine scaffold into larger heterocyclic systems. []

      Compound Description: These compounds, characterized by a fused ring system incorporating both imidazo[4,5-c]pyridine and pyrazolo[4,3-b]pyridine moieties, are disclosed as potential therapeutic agents for diseases associated with Wnt pathway activation, including cancer, fibrotic disorders, and bone diseases. []

      Compound Description: This compound features a 3H-imidazo[4,5-b]pyridine core with a pyridine ring at the 2-position and a 4-methoxyphenoxy group at the 5-position, exhibiting a nearly perpendicular orientation between the imidazopyridine and benzene rings. []

      Compound Description: This compound, featuring an imidazo[4,5-b]pyridine moiety linked to a pyrazole ring and a urea group, is disclosed as a potential therapeutic agent for cancer treatment, particularly for cancers characterized by RAS mutations. []

      Compound Description: This compound features a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone core linked to a thieno[2,3-d]pyrimidine moiety. []

      Compound Description: This series of compounds, featuring a 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine core, was explored as non-peptide angiotensin II receptor antagonists. These compounds exhibited nanomolar affinities for the AT1 receptor and showed potent antihypertensive activity in animal models. []

      Compound Description: JNJ 54166060 is a potent and orally bioavailable small molecule antagonist of the P2X7 receptor, demonstrating good pharmacokinetic properties and an acceptable safety profile in preclinical studies. []

Overview

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a chemical compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. The imidazo[4,5-b]pyridine structure is characterized by its fused ring system, which contributes to its pharmacological potential.

Source and Classification

The compound is synthesized from starting materials that typically include substituted anilines and various pyridine derivatives. It falls under the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The classification of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline as a potential therapeutic agent is supported by research indicating its efficacy against various biological targets.

Synthesis Analysis

Methods

The synthesis of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can be achieved through several methods, often involving the condensation of 2-amino-3-nitropyridine derivatives with appropriate aldehydes under specific reaction conditions.

Technical Details

  1. Starting Materials: The synthesis typically begins with 2-amino-3-nitropyridine and an appropriate aldehyde.
  2. Reaction Conditions: A common procedure involves heating the reactants in a solvent such as dimethylformamide at elevated temperatures (e.g., 60°C) for an extended period (24 hours).
  3. Purification: Post-reaction, the mixture is filtered to remove unreacted materials and then subjected to vacuum distillation or recrystallization for purification.

For example, one procedure reports the synthesis of imidazo[4,5-b]pyridine derivatives using sodium dithionite as a reducing agent and monitoring the reaction progress via thin-layer chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline includes:

  • An imidazo[4,5-b]pyridine core.
  • A methyl group at the 5-position of the imidazole ring.
  • An aniline substituent at the 3-position.

Data

The molecular formula for this compound is C_{11}H_{10}N_{4}, with a molecular weight of approximately 198.22 g/mol. The structure can be visualized using various molecular modeling software tools that allow for three-dimensional representations.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The aniline moiety can act as a nucleophile in electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The nitro group present in some synthetic precursors can be reduced to an amine under suitable conditions.

Technical Details

For instance, reactions involving the reduction of nitro groups using sodium dithionite have been documented, facilitating the formation of substituted imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

Process

The mechanism of action for 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline may involve:

  1. Enzyme Inhibition: Compounds within this class have shown activity against cyclooxygenase enzymes (COX), which play a critical role in inflammation.
  2. Cellular Pathway Modulation: By interacting with specific cellular receptors or enzymes, these compounds may modulate pathways involved in cancer cell proliferation or inflammatory responses.

Data

Research indicates varying degrees of inhibition against COX-1 and COX-2 enzymes, with some derivatives demonstrating significant selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Melting Point: The melting point for related compounds often ranges from 145°C to 236°C depending on substitution patterns .

Chemical Properties

  1. Solubility: Solubility can vary based on functional groups; many imidazo[4,5-b]pyridine derivatives are soluble in organic solvents like dimethyl sulfoxide or ethanol.
  2. Stability: Generally stable under standard laboratory conditions but may require protection from moisture or strong acids/bases.
Applications

Scientific Uses

  1. Pharmaceutical Development: Due to their biological activity, imidazo[4,5-b]pyridine derivatives are being explored as potential anti-inflammatory and anticancer agents.
  2. Research Tools: These compounds serve as valuable tools in biochemical research for studying enzyme mechanisms and cellular signaling pathways.

Properties

CAS Number

1533523-21-5

Product Name

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline

IUPAC Name

3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17)

InChI Key

QURTZHHRUVDDGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.